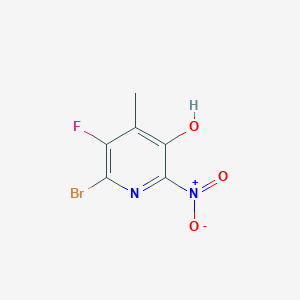
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is an organic sodium salt with the molecular formula C9H9NaO5. It is derived from the phenolic compound 4-hydroxy-3-methoxyphenylacetic acid. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate typically involves the neutralization of 4-hydroxy-3-methoxyphenylacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but involves larger quantities and more controlled conditions to ensure purity and yield. The process may include additional purification steps such as filtration and drying under reduced pressure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate involves its interaction with cellular components, leading to various biochemical effects. It is known to act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxyphenylacetic acid: The parent compound from which Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate is derived.
Ethyl 4-hydroxy-3-methoxyphenylacetate: A similar compound with an ethyl ester group instead of the sodium salt.
Methyl 4-hydroxy-3-methoxyphenylacetate: Another ester derivative with a methyl group.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications, particularly in aqueous environments. This property distinguishes it from its ester counterparts, which may have different solubility and reactivity profiles.
Propriétés
Numéro CAS |
79427-93-3 |
|---|---|
Formule moléculaire |
C9H9NaO5 |
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
ZJANQYKWENCPTE-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)











![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

